Leukotriene E-4 sulfone
Description
Structure
2D Structure
Properties
CAS No. |
82850-11-1 |
|---|---|
Molecular Formula |
C23H37NO7S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-(2-amino-2-carboxyethyl)sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C23H37NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(20(25)15-14-17-22(26)27)32(30,31)18-19(24)23(28)29/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19?,20-,21+/m0/s1 |
InChI Key |
ALALOGROFNXDLE-MPWKMEBCSA-N |
SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5(s)-hydroxy-6(R)-cysteinyl-7-9-trans-11,14-cis-eicosatetraenoic acid-S,S-dioxide leukotriene E-4 sulfone |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Leukotriene E 4 Sulfone
Precursor Identification: Leukotriene E4 as the Substrate for Oxidative Metabolism
Leukotriene E4 serves as the direct substrate for the oxidative reaction that yields Leukotriene E-4 sulfone. ontosight.aihmdb.ca LTE4 is the final and most stable of the three primary cysteinyl leukotrienes, which also include Leukotriene C4 (LTC4) and Leukotriene D4 (LTD4). wikipedia.org Due to its relative stability compared to the short-lived LTC4 and LTD4, LTE4 accumulates in biological fluids and is often used as a biomarker for the activation of the cysteinyl leukotriene pathway. wikipedia.orgnih.gov The transformation of LTE4 to its sulfone metabolite represents a step in the further metabolic processing of these potent inflammatory mediators.
The generation of Leukotriene E4 is a multi-step enzymatic process that occurs within activated inflammatory cells, such as mast cells, eosinophils, basophils, and macrophages. nih.govpharmgkb.orgkoreamed.org
The pathway is initiated by the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by cytosolic phospholipase A₂α (cPLA₂α). nih.govumich.edu The free arachidonic acid is then converted by the enzyme 5-lipoxygenase (5-LO), in conjunction with the 5-lipoxygenase-activating protein (FLAP), into the unstable epoxide intermediate, Leukotriene A4 (LTA4). nih.govumich.edunih.gov
LTA4 stands at a crucial branch point. It can either be hydrolyzed to form Leukotriene B4 (LTB4) or conjugated with reduced glutathione (B108866) (GSH) to enter the cysteinyl leukotriene pathway. umich.edu The latter reaction is catalyzed by Leukotriene C4 synthase (LTC4S), an integral membrane protein, resulting in the formation of Leukotriene C4 (LTC4). pharmgkb.orgnih.govacs.org
Following its synthesis, LTC4 is transported out of the cell. nih.govpharmgkb.org Extracellularly, it undergoes sequential peptide cleavage. First, the enzyme γ-glutamyl transpeptidase (GGT) removes a glutamic acid residue from LTC4 to form Leukotriene D4 (LTD4). nih.govnih.govacs.org Subsequently, a membrane-bound dipeptidase removes a glycine (B1666218) residue from LTD4 to produce the final stable product, Leukotriene E4 (LTE4). pharmgkb.orgnih.govacs.org
Table 1: Key Enzymes in the Biosynthesis of Leukotriene E4
| Enzyme | Abbreviation | Function |
|---|---|---|
| Cytosolic Phospholipase A₂α | cPLA₂α | Releases arachidonic acid from membrane phospholipids. nih.govumich.edu |
| 5-Lipoxygenase | 5-LO | Converts arachidonic acid into Leukotriene A4 (LTA4). umich.edunih.gov |
| 5-Lipoxygenase-Activating Protein | FLAP | Presents arachidonic acid to 5-LO for efficient conversion. nih.govplos.org |
| Leukotriene C4 Synthase | LTC4S | Conjugates LTA4 with reduced glutathione to form Leukotriene C4 (LTC4). pharmgkb.orgnih.gov |
| γ-Glutamyl Transpeptidase | GGT | Converts LTC4 to Leukotriene D4 (LTD4) extracellularly. nih.govnih.gov |
| Dipeptidase | - | Converts LTD4 to Leukotriene E4 (LTE4) extracellularly. pharmgkb.orgnih.gov |
The biosynthesis of cysteinyl leukotrienes is highly organized within the cell, with key proteins assembling at the nuclear envelope upon cellular activation. umich.eduatsjournals.org This colocalization ensures the efficient channeling of metabolic intermediates. umich.edu
In resting cells, 5-LO is found in both the cytoplasm and the nucleoplasm, while cPLA₂α is primarily cytosolic. plos.orgatsjournals.orgnih.gov FLAP and LTC4 synthase, however, are integral proteins that reside in the nuclear envelope even in the resting state. umich.edunih.govplos.org
Upon stimulation by various agonists, a rise in intracellular calcium triggers the translocation of both cPLA₂α and 5-LO from their resting locations to the nuclear envelope. nih.govplos.orgnih.gov This assembly creates a functional complex, or "metabolon," where arachidonic acid is released and sequentially converted to LTA4 and then LTC4. umich.eduplos.org The conversion of LTC4 to LTD4 and subsequently to LTE4 occurs at the cell exterior after LTC4 is exported from the cell. nih.govpharmgkb.org Studies using subcellular fractionation of human polymorphonuclear granulocytes have confirmed that the highest activity for 5-lipoxygenase and γ-glutamyltranspeptidase resides in the microsomal fraction, which contains the nuclear envelope. nih.gov
Table 2: Subcellular Localization of Proteins in Leukotriene C4 Synthesis
| Protein | Location in Resting Cells | Location in Activated Cells |
|---|---|---|
| cPLA₂α | Cytosol plos.org | Nuclear Envelope, Golgi, ER plos.orgatsjournals.org |
| 5-LO | Cytosol and/or Nucleoplasm plos.orgnih.gov | Nuclear Envelope plos.orgatsjournals.org |
| FLAP | Nuclear Envelope plos.orgatsjournals.org | Nuclear Envelope plos.orgatsjournals.org |
| LTC4S | Nuclear Envelope umich.edunih.gov | Nuclear Envelope umich.edunih.gov |
Enzymology of Sulfone Formation from Leukotriene E4
The conversion of the thioether moiety in LTE4 to a sulfone represents a significant oxidative modification. This process is primarily carried out by enzyme systems within activated phagocytic cells.
The primary enzyme responsible for the oxidation of the sulfur atom in cysteinyl leukotrienes is myeloperoxidase (MPO). pnas.orgnih.gov MPO is abundantly present in the azurophilic granules of neutrophils and is released upon cellular activation. d-nb.info Studies on stimulated human polymorphonuclear leukocytes have demonstrated that they metabolize LTC4 into its two diastereoisomeric sulfoxides. pnas.orgnih.gov This reaction is dependent on the presence of MPO and hydrogen peroxide (H₂O₂), as it is blocked by catalase (which degrades H₂O₂) and azide (B81097) (an MPO inhibitor). pnas.orgnih.gov
A sulfone is a higher oxidation state of a sulfoxide (B87167), resulting from further oxidation. It is therefore understood that the same MPO-dependent system that generates leukotriene sulfoxides is also responsible for the subsequent oxidation to this compound. While LTE4 has been noted to be substantially more resistant to this oxidative attack compared to LTC4 and LTD4, the fundamental enzymatic machinery is the same. nih.gov
The reaction mechanism for the MPO-catalyzed oxidation of the leukotriene thioether bond has been elucidated. The process does not involve a direct enzymatic reaction with the leukotriene itself but is mediated by a powerful oxidant generated by the enzyme. The MPO enzyme utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl). pnas.orgnih.gov
HOCl then reacts non-enzymatically with the sulfur atom of the cysteinyl leukotriene. The proposed mechanism involves the formation of an S-chlorosulfonium ion as the initial reactive intermediate. pnas.orgnih.gov This unstable intermediate subsequently undergoes hydrolysis to yield the corresponding sulfoxide. pnas.orgnih.gov Further oxidation of the sulfoxide by the same system results in the formation of the stable sulfone. Detailed kinetic parameters such as Kₘ and Vₘₐₓ for the specific conversion of LTE4 to its sulfone by the MPO system are not extensively documented in the available research, which has focused more on the identification of the pathway and its products.
Hypochlorous acid (HOCl) is the key chemical oxidant responsible for the generation of leukotriene sulfoxides and sulfones. pnas.orgnih.gov It is produced endogenously in large amounts by neutrophils and other phagocytes via the MPO-H₂O₂-chloride system as a critical component of the innate immune system's defense against pathogens. d-nb.infojintegrativederm.orgjcadonline.com
The critical role of HOCl has been confirmed by experiments showing that chemically synthesized HOCl, when reacted with LTC4, produces metabolites that are identical to the sulfoxide products generated by stimulated neutrophils. pnas.orgnih.gov This demonstrates that HOCl is both necessary and sufficient for the thioether oxidation. The generation of HOCl is not only a host defense mechanism but also a potent inflammatory signal. For instance, inhalation of chlorine gas, which forms HOCl in the lungs, is known to induce the production of cysteinyl leukotrienes, highlighting a direct link between this oxidant and the leukotriene pathway in vivo. atsjournals.org
Scientific Inquiry Reveals this compound as a Synthetic Compound, Precluding Natural Biosynthesis
An investigation into the origins and formation of this compound has revealed that it is a synthetic compound. This classification fundamentally alters the scientific basis for an article on its natural biosynthesis and the regulation of such processes. As a synthetic molecule, this compound is not produced through enzymatic pathways within biological systems. targetmol.cnmedkoo.comvulcanchem.comhodoodo.comhodoodo.com
Leukotrienes are a family of eicosanoid inflammatory mediators that are naturally produced in the body from arachidonic acid. This process involves a series of enzymatic reactions. However, this compound is described in scientific literature and by chemical suppliers as a synthetic leukotriene. targetmol.cnmedkoo.comvulcanchem.com This means it is created in a laboratory setting, likely through chemical synthesis, rather than being a product of cellular metabolism.
Consequently, the requested detailed exploration of its "Biosynthesis and Enzymatic Formation," including the "Regulation of this compound Biosynthesis," is not applicable. Key biological regulatory mechanisms such as transcriptional and translational control of enzymes, post-translational modifications, and modulation by cellular signaling pathways are not involved in the formation of a synthetic compound.
Therefore, an article detailing the natural biosynthetic pathways of this compound cannot be accurately generated. The foundational premise for such a discussion is inconsistent with the synthetic nature of the compound.
In-depth Article on the Metabolism and Catabolism of this compound Cannot Be Generated Due to Lack of Scientific Data
An extensive review of available scientific literature reveals a significant gap in the understanding of the metabolic fate of the specific chemical compound this compound. While this synthetic derivative of Leukotriene E4 (LTE4) has been studied for its biological activities, particularly its effects on respiratory tissues, detailed information regarding its metabolism, catabolism, downstream metabolites, enzymatic degradation pathways, and elimination mechanisms is not presently available in the public domain.
This compound is recognized as a synthetic compound, and its biological effects have been compared to its parent compound, LTE4. However, the focus of existing research has been on its pharmacological actions rather than its biotransformation and excretion.
The metabolic pathways of the parent compound, Leukotriene E4, are well-documented. LTE4 is the final and most stable of the cysteinyl leukotrienes, formed from the sequential conversion of Leukotriene C4 (LTC4) and Leukotriene D4 (LTD4). The metabolism of LTE4 primarily involves omega-oxidation followed by beta-oxidation, leading to the formation of several urinary metabolites.
Given the strict requirement to focus solely on this compound and the absence of specific data on its metabolism and catabolism, it is not possible to generate a thorough and scientifically accurate article that adheres to the requested outline. The creation of such an article would necessitate speculative information, which would not meet the required standards of scientific accuracy.
Therefore, until further research is conducted and published on the specific metabolic pathways of this compound, a detailed article on this subject cannot be produced.
Molecular Mechanisms of Action and Cellular Effects of Leukotriene E 4 Sulfone
Investigation of Potential Receptor Interactions
The biological effects of leukotrienes are mediated through their interaction with specific cell surface receptors. Research into Leukotriene E-4 sulfone has focused on its activity at known leukotriene receptors.
This compound demonstrates activity at cysteinyl leukotriene (CysLT) receptors. In vitro studies on guinea pig respiratory tissues show that LTE-4 sulfone is a potent contractile agonist. nih.gov Its effects are partially reversed by FPL-55712, a known antagonist of CysLT receptors, which suggests that LTE-4 sulfone mediates its effects through these receptors. nih.gov
One study established the potency of LTE-4 sulfone in contracting indomethacin-treated guinea pig tracheal chains, reporting a pD2 value of 7.9. nih.gov The pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible response. This indicates a high potency, comparable to that of other leukotriene sulfones like LTC4 sulfone (pD2=8.2) and LTD4 sulfone (pD2=8.0). nih.gov
Further studies have compared the potency of LTE-4 sulfone to other leukotrienes in inducing changes in vascular permeability in guinea pig skin. In this assay, the order of potency was determined to be LTE4 sulfone = LTD4 = LTD4 sulfone > LTE4 > LTF4 = LTF4 sulfone. nih.gov This demonstrates that in certain biological contexts, the sulfone derivative of LTE4 can be as potent as Leukotriene D4 (LTD4). nih.gov
Current scientific literature primarily details the interaction of this compound with established CysLT receptors, as evidenced by its antagonism by FPL-55712. nih.gov There is a lack of specific research exploring novel or preferential receptors for this particular sulfone derivative.
Downstream Intracellular Signaling Cascades
The activation of CysLT receptors by agonists typically initiates a cascade of intracellular signaling events.
While it is established that cysteinyl leukotriene receptors are G-protein coupled receptors (GPCRs), specific details on the downstream signaling cascades and effector activation uniquely initiated by this compound are not extensively detailed in the available research. The contractile responses observed in smooth muscle suggest a signaling pathway leading to an increase in intracellular calcium, a common outcome of CysLT receptor activation. nih.gov
There is currently no available scientific evidence to suggest that this compound produces non-receptor mediated cellular effects.
Cellular Responses and Functional Outcomes in In Vitro Models
In vitro studies have been crucial in elucidating the functional outcomes of cellular exposure to this compound, particularly on respiratory smooth muscle.
This compound has been shown to be a potent contractile agonist on respiratory tissues. In indomethacin-treated guinea pig tracheal chains, it induces contractions that are slow in onset, prolonged in duration, and slowly reversible upon washing when compared to acetylcholine (B1216132) or histamine. nih.gov The contractions reach approximately 75-85% of the maximum response achievable with cholinergic stimulation. nih.gov
The compound also effectively contracts guinea pig and rat parenchymal tissues. nih.gov However, it was found to be inactive on rat trachea at concentrations between 0.01 and 2.0 µM. nih.gov
Cell Activation and Signaling Pathways (e.g., calcium flux, kinase phosphorylation)
Limited direct research is available on the specific signaling pathways activated by this compound. However, studies on its biological activity indicate that it is a potent contractile agonist on respiratory smooth muscle, suggesting it does engage with cellular signaling mechanisms to elicit a response.
In contrast, the parent compound, Leukotriene E-4 (LTE-4), has been shown to activate several key signaling pathways in various cell types.
Calcium Flux: LTE-4, along with Leukotriene D-4 (LTD-4), can trigger rapid and significant increases in cytosolic free calcium in human epithelial cells. nih.gov This is achieved through both an influx of calcium from the extracellular environment and the mobilization of intracellular calcium stores. nih.gov While LTD-4 is more potent in inducing calcium flux in human mast cell sarcoma lines, LTE-4 still demonstrates this activity. nih.gov The signaling for calcium influx appears to be regulated by a pertussis toxin-sensitive G-protein, whereas the mobilization of intracellular calcium is not. nih.gov
Kinase Phosphorylation: LTE-4 is known to cause the phosphorylation of several important kinases. In human mast cells, it leads to the phosphorylation of extracellular signal-regulated kinase (ERK), p90RSK, and cyclic AMP-regulated-binding protein (CREB). nih.gov Interestingly, the activation of ERK in response to LTE-4 is resistant to inhibitors of phosphoinositol 3-kinase, a pathway that is sensitive to LTD-4-induced ERK activation. nih.gov This suggests a distinct signaling cascade for LTE-4. For LTE-4 to mediate the regulation of gene expression in human cells, both an increased expression of Gαq-coupled CysLT1 receptor and sustained intracellular calcium mobilization and ERK activation are required. nih.gov
| Signaling Molecule | Effect of LTE-4 | Cell Type |
| Cytosolic Free Calcium | Increased | Human Epithelial Cells, Human Mast Cells |
| ERK | Phosphorylation | Human Mast Cells |
| p90RSK | Phosphorylation | Human Mast Cells |
| CREB | Phosphorylation | Human Mast Cells |
Effects on Cellular Migration, Adhesion, and Proliferation
The parent compound, LTE-4, has demonstrated significant effects in these areas:
Cellular Proliferation: In human mast cells, LTE-4 is more potent than LTD-4 at inducing proliferation. nih.gov This suggests a role for LTE-4 in increasing the number of mast cells at sites of inflammation.
Cellular Migration and Adhesion: While direct studies on LTE-4's role in migration and adhesion are less common, research on the closely related LTD-4 provides some insights. LTD-4 has been shown to stimulate the migration of endothelial cells, a process mediated by the CysLT1 receptor and the ERK1/2 pathway. nih.gov Furthermore, LTD-4 can enhance the adhesion of eosinophils to intercellular cell adhesion molecule-1 (ICAM-1) by upregulating the expression of CD11b and CD18 on the eosinophil surface, an effect mediated through the CysLT1 receptor and β2 integrin. nih.gov Given the overlapping, yet distinct, functions of cysteinyl leukotrienes, it is plausible that LTE-4 has similar, though perhaps differentially regulated, effects on cell migration and adhesion.
Modulation of Gene Expression and Protein Synthesis in Target Cells
There is a lack of specific data on how this compound modulates gene expression and protein synthesis.
Conversely, its parent compound, LTE-4, has been shown to be a potent modulator of gene expression:
Gene Expression: In human mast cells, LTE-4 is a full functional agonist for CysLT1 receptor-dependent gene expression. nih.gov It is at least as potent as LTD-4 in upregulating the expression of cyclooxygenase-2 (COX-2). nih.gov This upregulation is sensitive to interference by a PPARγ antagonist, indicating the involvement of this nuclear receptor in the signaling pathway. nih.gov
Protein Synthesis: The upregulation of COX-2 expression by LTE-4 leads to the increased synthesis of this enzyme, which in turn results in the generation of prostaglandin (B15479496) D2 (PGD2). nih.gov Additionally, LTE-4 is more potent than LTD-4 in inducing the generation of chemokines in human mast cells, indicating an effect on the synthesis of these important inflammatory proteins. nih.gov
| Gene/Protein | Effect of LTE-4 | Cell Type |
| COX-2 | Upregulation | Human Mast Cells |
| Chemokines | Increased Generation | Human Mast Cells |
| Prostaglandin D2 | Increased Generation | Human Mast Cells |
Synthetic and Chemical Biology Approaches for Leukotriene E 4 Sulfone Research
Chemical Synthesis Pathways for Leukotriene E-4 Sulfone and its Analogs
The chemical synthesis of this compound and its analogs is a complex undertaking that requires precise control over stereochemistry and the strategic manipulation of sensitive functional groups. The core of the synthetic challenge lies in the construction of the eicosanoid carbon skeleton with the correct geometry of its double bonds and the stereospecific introduction of its chiral centers, followed by the selective oxidation of the thioether linkage to a sulfone.
Development of Efficient Strategies for Oxidative Conversion of Thioethers to Sulfones
The direct oxidation of the thioether moiety in Leukotriene E-4 to the corresponding sulfone is a key transformation in the synthesis of this metabolite. This conversion must be achieved without affecting the other sensitive functionalities present in the molecule, such as the hydroxyl group and the conjugated triene system. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions being critical to ensure high yield and selectivity.
Commonly used reagents for the oxidation of sulfides to sulfones include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The reaction with hydrogen peroxide is often catalyzed by a metal or an acid catalyst. Careful control of stoichiometry and reaction temperature is necessary to prevent over-oxidation or side reactions. The use of m-CPBA offers a reliable method for this transformation, typically proceeding under mild conditions that are compatible with the delicate structure of the leukotriene backbone. The reaction is generally carried out in a suitable solvent system, such as a mixture of an organic solvent and water, at a controlled pH to maintain the integrity of the labile conjugated triene structure.
Table 1: Comparison of Oxidizing Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Catalytic acid or metal, controlled temperature | Readily available, environmentally benign byproducts (water) | Can require careful control to avoid side reactions |
| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., dichloromethane), mild temperature | High efficiency, predictable reactivity | Can be explosive, requires careful handling |
Stereochemical Control in De Novo Synthesis
Achieving the correct stereochemistry is paramount in the de novo synthesis of this compound, as the biological activity of leukotrienes is highly dependent on their three-dimensional structure. The synthesis must control the stereochemistry at the C5 hydroxyl group and the C6 position where the cysteine-containing side chain is attached, as well as the geometry of the four double bonds.
Stereochemical control is typically established early in the synthetic sequence through the use of chiral starting materials or asymmetric reactions. Chiral pool synthesis, starting from readily available enantiomerically pure natural products, is one common strategy. Alternatively, asymmetric catalysis, employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, offers a powerful approach to construct the chiral centers with high enantiomeric excess.
For instance, the stereocenter at C5 can be introduced using a stereoselective reduction of a corresponding ketone. The geometry of the double bonds is often controlled through the use of stereoselective olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, with appropriate choice of reagents and reaction conditions to favor the formation of the desired E or Z isomer. The final coupling of the eicosanoid backbone with the cysteine derivative must also be performed in a manner that preserves the stereochemical integrity of both fragments.
Synthesis of Isotopic Analogs for Metabolic Tracing and Quantification Research
To study the metabolic fate and quantify the levels of this compound in biological systems, isotopically labeled analogs are indispensable tools. These analogs, which contain heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O), are chemically identical to the endogenous compound but can be distinguished by their mass using mass spectrometry.
The synthesis of isotopic analogs of this compound involves the incorporation of the isotopic label at a specific, stable position within the molecule. This can be achieved by using isotopically labeled starting materials or reagents at a suitable stage in the synthetic pathway. For example, deuterium atoms can be introduced by using deuterated reducing agents or by performing exchange reactions under specific conditions. Carbon-13 labels can be incorporated by using ¹³C-labeled building blocks in the synthesis of the eicosanoid backbone or the cysteine side chain.
Once synthesized, these labeled compounds serve as internal standards in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). By adding a known amount of the isotopically labeled standard to a biological sample, the endogenous concentration of this compound can be accurately determined by comparing the mass spectrometer signal of the endogenous compound to that of the internal standard. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Radiolabeled analogs, incorporating isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), have also been instrumental in metabolic tracing studies. Infusion of radiolabeled Leukotriene E4 has been used to track its distribution, metabolism, and excretion in vivo, providing valuable insights into its biological pathways. jst.go.jp
Structure-Activity Relationship (SAR) Studies of Sulfone Analogs to Elucidate Functional Groups
Structure-activity relationship (SAR) studies are crucial for understanding which functional groups of the this compound molecule are essential for its biological activity. These studies involve the synthesis of a series of analogs in which specific parts of the molecule are systematically modified, followed by the evaluation of their biological activity in relevant assays.
For this compound, SAR studies would typically focus on modifications to several key regions of the molecule:
The Sulfone Group: The importance of the sulfone moiety can be investigated by comparing the activity of this compound with its thioether (Leukotriene E-4) and sulfoxide (B87167) counterparts. This helps to determine the role of the oxidation state of the sulfur atom in receptor binding and activation.
The Cysteine Side Chain: Modifications to the amino acid portion, such as altering the length of the carbon chain, changing the stereochemistry of the amino and carboxyl groups, or replacing the cysteine with other amino acids, can provide insights into the structural requirements for interaction with its biological target.
The biological activity of these synthetic analogs is then assessed in various in vitro and in vivo models. For example, their ability to contract smooth muscle preparations, such as guinea pig trachea, can be measured to determine their potency as agonists. nih.gov By comparing the activities of a series of related compounds, a detailed picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—can be constructed. This knowledge is invaluable for the design of more potent and selective agonists or antagonists that could have therapeutic applications.
Table 2: Key Functional Groups of this compound for SAR Studies
| Functional Group | Potential Modifications for SAR Studies |
| Carboxylic Acid | Esterification, amidation, replacement with other acidic groups |
| Amino Group | N-acylation, alkylation, removal |
| Sulfone Group | Reduction to sulfoxide or sulfide (B99878), replacement with other functional groups |
| Hydroxyl Group | Esterification, etherification, inversion of stereochemistry, removal |
| Conjugated Triene | Reduction of double bonds, alteration of geometry |
| Alkyl Chain | Shortening or lengthening of the chain, introduction of branches |
Leukotriene E 4 Sulfone As a Potential Research Biomarker
Derivation and Stability in Research Biological Samples
Leukotriene E-4 is derived from the sequential enzymatic conversion of Leukotriene C4 (LTC4) to Leukotriene D4 (LTD4), and finally to LTE4. nih.gov This process occurs in the extracellular space after the initial synthesis of LTC4 within inflammatory cells like mast cells, eosinophils, and macrophages. nih.gov Compared to its precursors, LTC4 and LTD4, which have short half-lives, LTE4 is chemically stable, allowing it to accumulate and be readily detected in various biological fluids, including urine, plasma, and bronchoalveolar lavage fluid. wikipedia.orgnih.gov
The sulfone derivative, Leukotriene E-4 sulfone, is formed through the oxidation of the sulfide (B99878) moiety in the LTE4 molecule. This oxidation can occur in the presence of reactive oxygen species generated during inflammatory responses. Specifically, studies on the metabolism of cysteinyl leukotrienes by stimulated human polymorphonuclear leukocytes indicate that the enzyme myeloperoxidase plays a critical role. researchgate.net This process involves the interaction of myeloperoxidase, hydrogen peroxide (H2O2), and chloride ions to form hypochlorous acid (HOCl), a potent oxidizing agent that can attack the sulfur bridge of the leukotriene. nih.govresearchgate.net While LTE4 is noted to be substantially more resistant to this oxidative inactivation than other CysLTs, the formation of its sulfone represents a pathway of its metabolic modification in biologically active environments. nih.gov
Correlation with Specific Enzymatic Activities in Research Settings
The presence of this compound in biological samples is directly correlated with the activity of specific enzymes involved in inflammation, most notably myeloperoxidase (MPO). researchgate.net MPO is abundantly expressed in neutrophils and is released upon their activation during an inflammatory response. The MPO system generates hypochlorous acid, which oxidizes LTC4 into biologically inactive products. researchgate.net This oxidative metabolism proceeds through the formation of sulfoxide (B87167) diastereoisomers as intermediate products. researchgate.net A similar enzymatic process is responsible for the oxidation of LTE4 to this compound. Therefore, the detection of this compound in research settings can serve as an indirect indicator of MPO activity and neutrophil activation, key events in many inflammatory diseases.
Research has demonstrated that this compound retains biological activity, displaying a profile qualitatively similar to its corresponding sulfide, LTE4. nih.gov It has been shown to be a potent contractile agonist on respiratory smooth muscle tissues in in vitro studies. nih.gov
| Compound | Tissue | Potency (pD2 Value) |
|---|---|---|
| Leukotriene C4 Sulfone | Trachea | 8.2 |
| Leukotriene D4 Sulfone | Trachea | 8.0 |
| Leukotriene E4 Sulfone | Trachea | 7.9 |
| Leukotriene C4 Sulfone | Parenchyma | 7.9 |
| Leukotriene D4 Sulfone | Parenchyma | 8.2 |
| Leukotriene E4 Sulfone | Parenchyma | 7.8 |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. nih.gov
Methodological Considerations for Research Biomarker Quantification (e.g., normalization protocols)
Accurate quantification of leukotrienes is essential for their validation and use as research biomarkers. Several analytical methods have been developed for the measurement of LTE4 and its metabolites in biological samples, primarily urine.
Quantification Methods:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a highly sensitive, specific, and precise method for quantifying urinary LTE4. mayocliniclabs.comdaneshyari.com It allows for the direct measurement of the molecule and its isomers. uiowa.edu LC-MS/MS methods are rapid and accurate, making them suitable for high-throughput analysis in clinical research. researchgate.netscispace.com
Immunoassays: Enzyme immunoassays (EIA) are also widely used. nih.gov These methods rely on antibodies specific to LTE4. While convenient, they can be more time-consuming and subject to higher variation compared to LC-MS/MS. scispace.com Purification steps, such as immunofiltration or high-performance liquid chromatography (HPLC), are often required prior to immunoassay to improve accuracy. nih.govnih.gov
Normalization Protocols: A critical aspect of quantifying urinary biomarkers is accounting for variations in urine dilution. To ensure that results are comparable across different samples and individuals, normalization is a standard and necessary procedure.
Creatinine (B1669602) Normalization: The most common normalization protocol for urinary LTE4 involves measuring the concentration of creatinine in the same urine sample. mayocliniclabs.comuiowa.edu Biomarker levels are then expressed as a ratio, typically in picograms of LTE4 per milligram of creatinine (pg/mg creatinine). daneshyari.comuiowa.edunih.gov This practice corrects for fluid intake and provides a more consistent measure of leukotriene production over time.
Sample Handling and Stability: Proper sample handling is crucial for accurate measurement. For urinary LTE4, samples are typically collected and then frozen to maintain the integrity of the analyte. testcatalog.org Studies indicate that samples are stable for at least 28 days when frozen. testcatalog.org For episodic symptoms, random urine collection soon after the onset of symptoms is preferred, while 24-hour collections can provide a measure of chronic production. mayocliniclabs.comtestcatalog.org
| Consideration | Description | Common Practice/Method |
|---|---|---|
| Analytical Technique | The method used to measure the concentration of the analyte in a sample. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme Immunoassay (EIA). daneshyari.comscispace.com |
| Sample Type | The biological fluid used for analysis. | Urine is preferred for its noninvasive collection. nih.gov |
| Normalization | A process to adjust for variations in sample concentration (e.g., urine dilution). | Normalization to urinary creatinine concentration (expressed as pg/mg creatinine). daneshyari.comuiowa.edu |
| Sample Stability | Procedures to ensure the analyte does not degrade before analysis. | Freezing of urine samples; stable for at least 28 days. testcatalog.org |
Future Directions and Unexplored Research Avenues
Comprehensive Elucidation of Complete Biosynthetic and Metabolic Pathways for the Sulfone
A fundamental gap in our understanding of Leukotriene E-4 sulfone lies in its origin and fate within biological systems. While the biosynthesis of its parent compound, Leukotriene E-4, from the unstable epoxide Leukotriene A-4 is well-documented, the specific enzymatic or non-enzymatic processes that lead to the oxidation of the sulfide (B99878) bond to a sulfone are yet to be identified.
Future research must focus on:
Identifying the enzymes responsible for the conversion of LTE-4 to LTE-4 sulfone. This would involve in vitro studies with purified enzymes and cellular models to pinpoint the catalytic activity.
Determining the subcellular localization of this biosynthetic process. Understanding where in the cell this conversion occurs can provide clues about its regulation and function.
Mapping the metabolic breakdown of this compound. Investigating its downstream metabolites is essential to understand its biological half-life and the pathways for its clearance from the body.
Thorough Characterization of Receptor and Downstream Signaling Pathways
The biological effects of leukotrienes are mediated through their interaction with specific cell surface receptors. While receptors for other cysteinyl leukotrienes are well-characterized, the specific receptor targets for this compound have not been identified.
Key research questions that need to be addressed include:
Binding affinity and selectivity: Do specific receptors for this compound exist, or does it interact with known cysteinyl leukotriene receptors (e.g., CysLT1R, CysLT2R) with different affinity compared to LTE-4?
Downstream signaling cascades: Upon receptor binding, what intracellular signaling pathways are activated? Investigating the involvement of common signaling molecules like cyclic AMP (cAMP), inositol (B14025) phosphates, and intracellular calcium mobilization is crucial.
Cellular responses: What are the ultimate cellular consequences of receptor activation by this compound? This could range from smooth muscle contraction and inflammatory cell recruitment to changes in gene expression. Some initial research has indicated that synthetic this compound is a potent contractile agonist on respiratory smooth muscle, but the underlying mechanisms remain to be fully explored.
Development of Specific Pharmacological Modulators Targeting Sulfone Formation or Action
The development of specific pharmacological tools is indispensable for dissecting the physiological and pathophysiological roles of any bioactive molecule. For this compound, this represents a completely unexplored area.
Future efforts should be directed towards:
Designing and synthesizing selective inhibitors of the enzymes responsible for this compound formation. Such inhibitors would be invaluable for studying the consequences of blocking its production in experimental models.
Developing specific receptor antagonists that can block the actions of this compound at its target receptors. This would allow for the differentiation of its effects from those of other leukotrienes.
Integration with Advanced Lipidomics and Metabolomics Studies to Identify Novel Interactions
The advent of high-throughput "omics" technologies provides a powerful platform to investigate the role of specific lipids within a broader biological context. Applying these techniques to the study of this compound could reveal previously unknown interactions and pathways.
Future studies should incorporate:
Targeted lipidomics approaches to accurately quantify levels of this compound in various biological samples (e.g., plasma, urine, inflammatory exudates) under different physiological and pathological conditions.
Untargeted metabolomics to identify potential correlations between the levels of this compound and other metabolites, which could suggest novel metabolic or signaling interactions.
Investigation of its Role in Intercellular Communication and Transcellular Metabolism Networks
Leukotriene biosynthesis can involve the cooperation of different cell types in a process known as transcellular metabolism. It is plausible that the formation or action of this compound could be part of these complex intercellular communication networks.
Future research should explore:
The potential for transcellular synthesis of this compound, where one cell type produces an intermediate that is then converted to the final sulfone product by a neighboring cell.
The effects of this compound on intercellular signaling by examining its ability to modulate the production or release of other signaling molecules, such as cytokines, chemokines, and other lipid mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
